Introduction: The Significance of (R)-5-Bromo-2-methylindoline in Modern Drug Discovery
Introduction: The Significance of (R)-5-Bromo-2-methylindoline in Modern Drug Discovery
An In-Depth Technical Guide to the Structural Characterization and Analysis of (R)-5-Bromo-2-methylindoline
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its rigid, three-dimensional structure provides an excellent framework for presenting functional groups in a well-defined spatial orientation, facilitating precise interactions with biological targets like enzymes and receptors. The introduction of chirality, as seen in (R)-5-Bromo-2-methylindoline, adds a critical layer of complexity and specificity.
Chirality, or the "handedness" of a molecule, is a fundamental concept in pharmacology. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles because biological systems are themselves chiral.[1][2][3] Consequently, regulatory agencies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines that emphasize the need to develop single-enantiomer drugs to maximize therapeutic efficacy and minimize potential adverse effects.[4]
(R)-5-Bromo-2-methylindoline is a key chiral building block. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing further molecular complexity through cross-coupling reactions, while the methyl group at the chiral C2-position influences the molecule's conformation and binding interactions. This guide provides a comprehensive overview of the essential analytical techniques required to fully characterize the structure, purity, and absolute stereochemistry of (R)-5-Bromo-2-methylindoline, offering field-proven insights for researchers in drug development.
Part 1: Foundational Physicochemical and Spectroscopic Identity
A complete structural elucidation begins with confirming the molecule's basic identity and properties. This involves a multi-technique approach where each method provides a unique piece of the structural puzzle.
Molecular Identity and Properties
The fundamental properties of (R)-5-Bromo-2-methylindoline are summarized below. This data serves as the initial reference point for all subsequent analyses.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀BrN | |
| Molecular Weight | 212.09 g/mol | [5] |
| IUPAC Name | (2R)-5-bromo-2-methyl-2,3-dihydro-1H-indole | N/A |
| CAS Number | 107834-37-7 (for 5-bromo-2-methylisoindoline, a related isomer) | [5] |
| Appearance | Typically an off-white to light brown solid | |
| Structure | [5] |
Note: Data for the specific (R)-indoline enantiomer is sparse; some data is inferred from the related achiral indole or isomeric structures.
Integrated Spectroscopic Workflow
The comprehensive characterization of a chiral molecule like (R)-5-Bromo-2-methylindoline is not a linear process but an integrated workflow. Different spectroscopic techniques are employed synergistically to build a complete and validated structural picture.
Caption: Integrated workflow for the structural elucidation of a chiral molecule.
Part 2: Core Spectroscopic Characterization Techniques
This section details the experimental protocols and data interpretation for the primary spectroscopic methods used to determine the molecule's two-dimensional structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[6] It provides detailed information about the connectivity of atoms and their chemical environment.
Expertise & Causality: The choice of a deuterated solvent is critical. Chloroform-d (CDCl₃) is a common first choice for its ability to dissolve a wide range of organic compounds and its single deuterium lock signal. A high-field spectrometer (≥400 MHz) is recommended to achieve adequate signal dispersion, which is essential for resolving complex splitting patterns in the aromatic region.[7]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Weigh approximately 5-10 mg of (R)-5-Bromo-2-methylindoline for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean 5 mm NMR tube.[6][8]
-
Spectrometer Setup: Insert the sample into the spectrometer. Lock the instrument on the deuterium signal of the solvent and shim the magnetic field to optimize resolution and line shape.[7]
-
Data Acquisition (¹H NMR):
-
Data Acquisition (¹³C NMR):
-
Pulse Sequence: Use a standard proton-decoupled pulse sequence.
-
Spectral Width: Set to approximately 200-220 ppm.
-
Number of Scans: Average a sufficient number of scans (often several hundred to thousands) due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform, followed by phase correction and baseline correction. Reference the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[9]
Data Interpretation (Predicted for (R)-5-Bromo-2-methylindoline)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Correlations (COSY/HSQC) |
| N-H | ~3.5 - 4.5 | Broad singlet (br s) | Correlates with C2 and C7a |
| H-4 (Aromatic) | ~7.2 - 7.3 | Doublet (d) | Correlates with H-6 |
| H-6 (Aromatic) | ~7.0 - 7.1 | Doublet of doublets (dd) | Correlates with H-4 and H-7 |
| H-7 (Aromatic) | ~6.6 - 6.7 | Doublet (d) | Correlates with H-6 |
| H-2 (Aliphatic) | ~3.8 - 4.2 | Multiplet (m) | Correlates with CH₃ and H-3 protons |
| H-3 (Aliphatic) | ~2.7 - 3.2 | Two Doublets of doublets (dd) | Correlates with H-2 |
| C2-CH₃ | ~1.2 - 1.4 | Doublet (d) | Correlates with H-2 |
Note: These are predicted values based on the analysis of similar indoline and bromo-indole structures. Actual values may vary.[6][7]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of a compound, which is a critical piece of evidence for confirming its molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental composition.
Expertise & Causality: For a molecule like this, Electron Ionization (EI) or Electrospray Ionization (ESI) are suitable techniques.[10] EI is a classic, high-energy method that often produces fragment ions, giving clues about the molecule's structure. ESI is a softer technique, ideal for generating the intact molecular ion, which is crucial for accurate mass determination.[10] The presence of bromine is a key diagnostic feature in the mass spectrum. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. This results in a characteristic "M" and "M+2" peak pattern with nearly equal intensity, which is a definitive signature for a monobrominated compound.
Experimental Protocol: HRMS (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1-10 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.[8]
-
Instrument Setup: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap). Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be the primary ion observed.
-
Data Analysis: Identify the monoisotopic mass of the [M+H]⁺ ion. Observe the isotopic pattern to confirm the presence of one bromine atom. Use the accurate mass to calculate the elemental formula.
Predicted Data:
-
Expected [M+H]⁺ for C₉H₁₁Br¹N⁺ (using ⁷⁹Br): 212.0075
-
Expected [M+H]⁺ for C₉H₁₁Br¹N⁺ (using ⁸¹Br): 214.0055
-
Observation: Two peaks of nearly equal intensity separated by ~2 Da.
Vibrational Spectroscopy (FTIR/Raman)
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.[11][12] While IR spectroscopy measures the absorption of light due to changes in dipole moment, Raman spectroscopy measures scattered light due to changes in polarizability.[13][14] They provide complementary information.[11]
Expertise & Causality: For a solid sample, the Attenuated Total Reflectance (ATR) accessory for FTIR is highly efficient as it requires minimal sample preparation and provides high-quality spectra.[6] Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds within the aromatic ring that may be weak in the IR spectrum.[14][15]
Experimental Protocol: FTIR (ATR)
-
Instrument Setup: Collect a background spectrum of the clean, empty ATR crystal.[6]
-
Sample Preparation: Place a small amount of the solid (R)-5-Bromo-2-methylindoline powder directly onto the ATR crystal.
-
Data Acquisition: Apply firm pressure to ensure good contact and collect the sample spectrum over a range of 4000-400 cm⁻¹.[8]
-
Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Predicted Key Vibrational Frequencies:
| Wavenumber (cm⁻¹) | Vibration Type | Notes |
| 3300 - 3400 | N-H stretch | A moderately sharp peak characteristic of a secondary amine. |
| 2850 - 3000 | C-H stretch | Aliphatic (CH, CH₂, CH₃) and aromatic (C-H) stretches. |
| 1580 - 1610 | C=C stretch | Aromatic ring stretching vibrations. |
| 1450 - 1500 | C=C stretch | Aromatic ring stretching vibrations. |
| 1000 - 1100 | C-N stretch | Aliphatic amine C-N stretching. |
| 500 - 600 | C-Br stretch | Characteristic stretch for the carbon-bromine bond. |
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is related to its system of conjugated π-electrons.
Expertise & Causality: The indoline core, with its benzene ring fused to a non-aromatic five-membered ring, has a different electronic structure than its fully aromatic indole counterpart.[16] The indoline spectrum will resemble that of a substituted aniline, with characteristic absorption maxima (λ_max) typically below 300 nm. The choice of solvent can influence the position of these maxima.[17]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol).[18]
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.
-
Data Acquisition: Scan the absorbance of the sample from approximately 200 nm to 400 nm.
Predicted Data:
-
λ_max: Expect absorption maxima around 250-260 nm and a shoulder or second peak around 290-300 nm, characteristic of the substituted aniline-type chromophore.[16][19]
Part 3: Stereochemical Analysis
Confirming the identity of a chiral molecule requires not only determining its structure but also its enantiomeric purity and absolute configuration.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating enantiomers and determining the enantiomeric excess (e.e.) of a sample.[20][21]
Expertise & Causality: The separation relies on a chiral stationary phase (CSP), which contains a single enantiomer of a chiral selector.[22] The two enantiomers of the analyte form transient, diastereomeric complexes with the CSP, leading to different interaction energies and, therefore, different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and are a common starting point for method development for a wide range of chiral compounds.[23][24]
Caption: Workflow and principle of chiral HPLC separation.
Experimental Protocol: Chiral HPLC
-
Column Selection: Screen several polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase Selection: Start with a normal-phase mobile phase, typically a mixture of hexane and isopropanol (IPA). Vary the ratio (e.g., 90:10, 80:20) to optimize separation.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Data Acquisition: Inject the sample onto the column at a constant flow rate (e.g., 1.0 mL/min) and monitor the elution profile with a UV detector at a wavelength where the compound absorbs (e.g., 254 nm).
-
Data Analysis: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100.
X-ray Crystallography
While chiral HPLC can determine enantiomeric purity, it cannot definitively assign the absolute configuration (i.e., which peak corresponds to R and which to S). Single-crystal X-ray crystallography is the unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[25]
Expertise & Causality: This technique requires a high-quality single crystal of the compound. The determination of the absolute configuration relies on anomalous dispersion, an effect that is most pronounced when using copper radiation (Cu Kα) and when heavier atoms (like bromine) are present in the molecule.[25] The Flack parameter is a critical value calculated during structure refinement; a value close to zero for the correct enantiomer confirms the absolute configuration with high confidence.[25]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow a single, diffraction-quality crystal of (R)-5-Bromo-2-methylindoline. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer equipped with a Cu Kα radiation source. Collect diffraction data over a wide range of angles.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to locate the positions of the atoms.
-
Absolute Configuration Determination: Refine the structural model against the experimental data. The refinement will produce a Flack parameter. A value near 0 indicates the correct absolute configuration has been assigned; a value near 1 indicates the opposite configuration.[25]
Conclusion
The structural characterization of (R)-5-Bromo-2-methylindoline is a multi-faceted process that requires the synergistic application of several advanced analytical techniques. NMR and mass spectrometry establish the fundamental connectivity and molecular formula. Vibrational and UV-Vis spectroscopy confirm functional groups and electronic properties. Critically, for a chiral molecule destined for pharmaceutical development, chiral HPLC is essential for quantifying enantiomeric purity, while X-ray crystallography provides the definitive, unambiguous assignment of the absolute (R)-configuration. Following the integrated workflow and rigorous protocols outlined in this guide ensures a comprehensive and trustworthy characterization, forming a solid foundation for its application in drug discovery and development.
References
- A Comparative Analysis of the ¹H NMR Spectrum of 5-Bromo-4-fluoro-2-methyl-1H-indole - Benchchem.
- Dieng, S. D. Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. Montclair State University Digital Commons.
- UV Vis Spectra of Indole Analogues - Research Data Australia.
- Structures of indoline dyes and b) normalized UV/Vis absorption spectra... - ResearchGate.
- 5-Bromo-2-methylindole 98 1075-34-9 - Sigma-Aldrich.
- Electronic Absorption and Fluorescence Spectra of Indole. Derivatives. Quantitative Treatment of the Substituent Effects and a - CORE.
- 5-Bromo-2-methylisoindoline | C9H10BrN | CID 285848 - PubChem.
- Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination | ACS Central Science.
- Kinetic Study of Polymerization of Indole Using UV-Vis Spectroscopy.
- UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC.
- Investigation of Infrared Spectroscopy and Raman Spectroscopy for Functional Group Identification and Structural Confirmation of - RSIS International.
- 5-Bromo-2-methylindole | C9H8BrN | CID 5003968 - PubChem.
- Chiral Phosphoric Acid-Catalyzed Enantioselective Dearomative Electrophilic Hydrazination: Access to Chiral Aza-Quaternary Carbon Indolenines | ACS Catalysis - ACS Publications.
- 5-BROMO-2-METHYLINDOLE 1075-34-9 wiki - Guidechem.
- Asymmetric Hydrogenation of Racemic 2-Substituted Indoles via Dynamic Kinetic Resolution: An Easy Access to Chiral Indolines Bearing Vicinal Stereogenic Centers | Journal of the American Chemical Society.
- Spectroscopic Profile of 5-Bromoindole: A Technical Guide - Benchchem.
- VIBRATIONAL SPECTROSCOPY IR AND RAMAN.
- Bis-indole chiral architectures for asymmetric catalysis - PMC - NIH.
- A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International.
- Chiral HPLC Separations - Phenomenex.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- 5-Bromo-2-methylindole, 96% 5 g | Buy Online | Thermo Scientific Chemicals.
- The significance of chirality in contemporary drug discovery-a mini review - PMC.
- Vibrational Spectroscopy (IR, Raman) - Department Chemie und Biologie.
- HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie.
- The Significance of Chirality in Drug Design and Development - PMC.
- X-ray crystallography and chirality: understanding the limitations - ResearchGate.
- Advances in the Analysis of Persistent Halogenated Organic Compounds.
- The significance of chirality in contemporary drug discovery-a mini review - Semantic Scholar.
- Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants - UB.
- Chirality in Drug Molecules: Synthetic and Biological Implications - Hilaris Publisher.
- 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide - MDPI.
- Spectroscopic Fingerprints: A Comparative Guide to 5-Bromoindole and Its Synthetic Intermediates - Benchchem.
- Vibrational Spectroscopy for Identification of Metabolites in Biologic Samples - MDPI.
-
Chiral HPLC for effective enantiomer separation (Copyright “Chemical Society Reviews”, 2008)[18]. - ResearchGate. Available at:
- CHAPTER 5 NMR SPECTROSCOPY - University of Pretoria.
- (PDF) X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione - ResearchGate.
- A Look at the Importance of Chirality in Drug Activity: Some Significative Examples - MDPI.
- (PDF) Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes - ResearchGate.
- Sensitive determination of halogens using triple quadrupole inductivity coupled plasma mass spectrometry (ICP-MS) - Thermo Fisher Scientific.
- CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents.
- Mass Spectrometry in Organometallic Chemistry - UVic.
- Accelerating Mass Spectrometric Analysis: From Ionization to Data Interpretation.
Sources
- 1. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Bromo-2-methylisoindoline | C9H10BrN | CID 285848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. web.uvic.ca [web.uvic.ca]
- 11. rsisinternational.org [rsisinternational.org]
- 12. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 14. mdpi.com [mdpi.com]
- 15. "Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron " by Senghane Dominique Dieng [digitalcommons.montclair.edu]
- 16. UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. researchdata.edu.au [researchdata.edu.au]
- 19. researchgate.net [researchgate.net]
- 20. phx.phenomenex.com [phx.phenomenex.com]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. csfarmacie.cz [csfarmacie.cz]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
